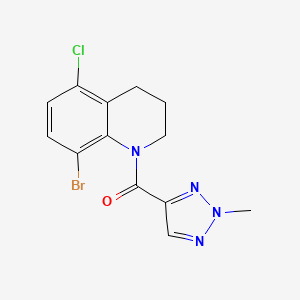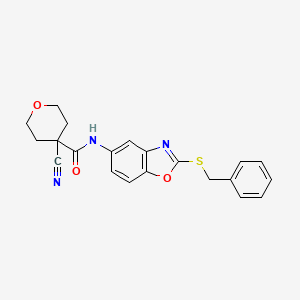
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a cyano group, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions. The final steps involve the formation of the cyanooxane and carboxamide groups under controlled conditions, often using reagents such as cyanogen bromide and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzoxazole derivatives.
科学的研究の応用
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The cyano group may act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby inhibiting their function. The overall effect is a disruption of cellular processes, which can be harnessed for therapeutic purposes.
類似化合物との比較
Similar Compounds
- N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide
- N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide
Uniqueness
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-14-21(8-10-26-11-9-21)19(25)23-16-6-7-18-17(12-16)24-20(27-18)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLZEPLJFLJXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)NC2=CC3=C(C=C2)OC(=N3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)
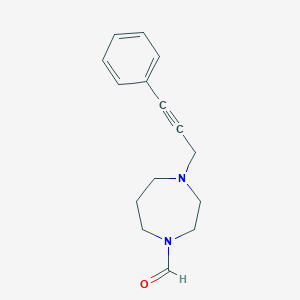
![Methyl 2-[5-methoxy-2-[(2-methylcyclopropanecarbonyl)sulfamoyl]phenyl]acetate](/img/structure/B6976117.png)
![Methyl 2-[2-[(2-cyclopropylacetyl)sulfamoyl]-5-methoxyphenyl]acetate](/img/structure/B6976121.png)
![1-[1-(4-bromophenyl)pyrazol-4-yl]-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976122.png)
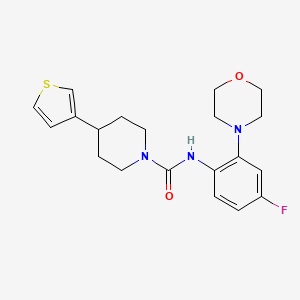
![N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)
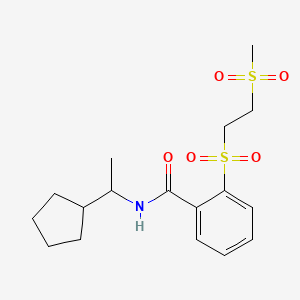
![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)
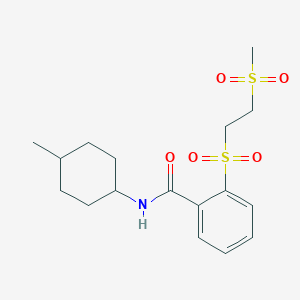
![2-tert-butyl-N-[6-(dimethylamino)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6976170.png)
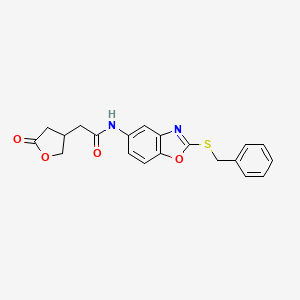
![tert-butyl N-[4-[(2-acetamidoacetyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976209.png)
